Edifenphos
Overview
Description
Mechanism of Action
Target of Action
Edifenphos, also known as O-ethyl-S,S-diphenyldithiophosphate or EDDP, is a systemic fungicide . Its primary target is the biosynthesis of phosphatidylcholine , a major component of the cell membrane in many organisms .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of phosphatidylcholine . This inhibition is achieved through interference with the transmethylation reaction of S-adenosyl-L-methionine . This mode of action is similar to that of IBP (Kitazin P) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of phosphatidylcholine . By inhibiting this pathway, this compound disrupts the normal functioning of the cell membrane, leading to the death of the fungus .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known to be moderately soluble in water and volatile .
Result of Action
The molecular and cellular effects of this compound action are primarily due to the disruption of phosphatidylcholine biosynthesis . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility could lead to loss of the compound from the treatment area . Furthermore, its moderate water solubility could affect its distribution in the environment . It is also worth noting that this compound is moderately toxic to mammals and fish, and poses more of a risk to aquatic invertebrates .
Biochemical Analysis
Biochemical Properties
Edifenphos interacts with various biomolecules, primarily through the inhibition of phosphatidylcholine biosynthesis . This interaction disrupts the normal biochemical reactions within the cell, leading to its fungicidal properties .
Cellular Effects
This compound has been shown to have significant effects on cells. It has been reported to inhibit cell viability and induce DNA damage in lymphocytes . Additionally, it has been found to have an impact on immune response and protein biosynthesis in certain fish species .
Molecular Mechanism
The primary antifungal action of this compound is due to interference with phosphatidylcholine biosynthesis by the transmethylation reaction of S-adenosyl-l-methionine . This mode of action of this compound has a strong resemblance to that of IBP (Kitazin P®) .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed, metabolized, and eliminated from mice and rats following oral administration . Only 15-30% of the administered radioactivity was detected in digestive organs 6 hours after administration . The major quantity of radioactivity was excreted in the urine (75-90%) and feces (5-20%) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound was administered orally in daily doses of 4 and 8 mg/kg bw for 28 days to male buffalo calves (Bubalus bubalis). The lower dose did not produce any apparent toxic manifestation. With the higher dose, all the animals died within 13 to 17 days .
Metabolic Pathways
This compound undergoes hydrolytic cleavage of the P-O and P-S linkages, which are the major degradation and metabolic pathways of this compound . A unique transesterification reaction yielded tri-S-phenyl and di-O-ethyl phosphorus esters as minor products in soil and plant test systems .
Transport and Distribution
This compound is moderately soluble in water and is volatile . Based on its chemical properties, it is not expected to leach to groundwater . It is not usually persistent in either soil or water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Edifenphos involves the reaction of phosphorus pentasulfide with phenol to form diphenyl dithiophosphate. This intermediate is then reacted with ethanol to produce this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of reactants and the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Edifenphos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphorothioate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various phosphorothioate derivatives depending on the nucleophile used.
Scientific Research Applications
Edifenphos has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phosphorothioates and their interactions with various reagents.
Biology: Investigated for its effects on fungal cell membranes and its potential use in controlling fungal infections in plants.
Medicine: Explored for its potential antifungal properties and its mechanism of action against pathogenic fungi.
Industry: Utilized in the development of fungicides and pesticides for agricultural use.
Comparison with Similar Compounds
Iprobenfos: Another organophosphorus fungicide with a similar mechanism of action.
Tricyclazole: A fungicide used to control rice blast but with a different mode of action, inhibiting melanin biosynthesis in fungi.
Probenazole: A fungicide that induces plant defense mechanisms rather than directly targeting the fungus.
Uniqueness of Edifenphos: this compound is unique in its specific inhibition of phosphatidylcholine biosynthesis, making it highly effective against certain fungal pathogens. Its systemic nature allows it to be absorbed by plants and provide long-lasting protection against fungal infections .
Properties
IUPAC Name |
[ethoxy(phenylsulfanyl)phosphoryl]sulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2PS2/c1-2-16-17(15,18-13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOLILCOUMRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(SC1=CC=CC=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041910 | |
Record name | Edifenphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow to light brown liquid; [Merck Index], Solid | |
Record name | Edifenphos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5082 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
154 °C/1 Pa | |
Record name | EDIFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In n-hexane 20-50, dichloromethane, isopropanol, toluene 200 (all in g/l, 20 °C). Readily soluble in methanol, acetone, benzene, xylene, carbon tetrachloride and dioxane. Sparingly soluble in heptane., In water, 56 mg/l @ 20 °C, 0.056 mg/mL at 20 °C | |
Record name | EDIFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.251 g/cu cm (20 °C) | |
Record name | EDIFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000027 [mmHg], 2.70X10-7 mm Hg @ 25 °C | |
Record name | Edifenphos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5082 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | EDIFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |
Record name | EDIFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to light brown liquid... ., Clear yellow to light-brown liquid | |
CAS No. |
17109-49-8 | |
Record name | Edifenphos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17109-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Edifenphos [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017109498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edifenphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |
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Record name | Edifenphos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.420 | |
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Record name | EDIFENPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770M9U0F8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | EDIFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-25 °C, < 25 °C | |
Record name | EDIFENPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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